3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a thiazole ring bearing a thiophene moiety
Mechanism of Action
Target of Action
The primary targets of 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets, leading to various changes in cellular processes.
Biochemical Pathways
For example, some thiazole derivatives have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These pathways play crucial roles in pain perception, inflammation, and growth of certain cancer cells.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given the diverse biological activities of thiazole derivatives, the compound could potentially influence a variety of cellular processes, from modulating neurotransmitter pathways to exerting antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s solubility, stability, and interaction with its targets. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s action in different biological environments.
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Cellular Effects
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some thiazole derivatives have shown significant effects in animal models at concentrations of 5, 10, and 20 mg/kg body weight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Nitro Group: Nitration of the benzamide core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The thiophene-substituted thiazole is then coupled with the nitrobenzamide through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine or chlorinating agents.
Oxidation: m-Chloroperbenzoic acid or other peracids.
Major Products
Reduction: 3-amino-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used to study the interactions of nitroaromatic compounds with biological systems, including their metabolism and potential toxicity.
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(4-phenylthiazol-2-yl)benzamide: Similar structure but with a phenyl group instead of a thiophene moiety.
3-nitro-N-(4-p-tolylthiazol-2-yl)benzamide: Contains a p-tolyl group instead of a thiophene moiety.
Uniqueness
3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for specific interactions in biological systems. This makes it a valuable compound for research in various fields.
Properties
IUPAC Name |
3-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S2/c18-13(9-3-1-4-10(7-9)17(19)20)16-14-15-11(8-22-14)12-5-2-6-21-12/h1-8H,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQGCYHICSCWSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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